Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine structure
2'-Deoxyinosine structure
Nom du produit:2'-Deoxyinosine
Numéro CAS:890-38-0
Le MF:C15H21IN4O4
Mégawatts:448.256115674973
MDL:MFCD00047242
CID:40200
PubChem ID:24893935

2'-Deoxyinosine Propriétés chimiques et physiques

Nom et identifiant

    • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
    • 2'-Deoxyinosine
    • 2'-DEOXYADENOSINE(DA)
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • DEOXYINOSINE, 2'-(RG)
    • 2′-Deoxyinosine
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
    • 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
    • Deoxyinosine
    • d-Ino
    • Inosine,2'-deoxy
    • 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
    • 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
    • Inosine, 2'-deoxy-
    • delta-Ino
    • HN0RQ6SBWQ
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2-deoxyinosine
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
    • 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl
    • 2′-Deoxyinosine (ACI)
    • 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
    • Hypoxanthine deoxyriboside
    • Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MDL: MFCD00047242
    • Piscine à noyau: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
    • La clé Inchi: DWORHNYZQQFMFW-ZMRCNFHJSA-N
    • Sourire: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]

Propriétés calculées

  • Qualité précise: 252.08600
  • Masse isotopique unique: 252.086
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 2
  • Complexité: 377
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -1.7
  • Surface topologique des pôles: 109
  • Charge de surface: 0
  • Nombre d'tautomères: 3
  • Poids moléculaire: 252.23

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Dense: 1.3402 (rough estimate)
  • Point de fusion: 220°C(dec.)(lit.)
  • Point d'ébullition: 681.2°C at 760 mmHg
  • Point d'éclair: 681.2 °C at 760 mmHg
  • Indice de réfraction: -16 ° (C=1, H2O)
  • Le PSA: 113.26000
  • Le LogP: -1.23970
  • Rotation spécifique: 21 º (c=1, H2O 22 ºC)
  • Solubilité: Pas encore déterminé

2'-Deoxyinosine Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319
  • Déclaration d'avertissement: P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 20/21/22-36/37/38
  • Instructions de sécurité: S24/25
  • Carte FOCA taille f:10-23
  • Identification des marchandises dangereuses: Xn Xi
  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Terminologie du risque:R20/21/22

2'-Deoxyinosine Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2'-Deoxyinosine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM104602-5g
2'-Deoxyinosine
890-38-0 98%
5g
$*** 2023-05-29
abcr
AB355771-5 g
2'-Deoxyinosine; .
890-38-0
5g
€155.70 2023-06-20
Ambeed
A438356-1mg
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1mg
$5.0 2025-02-25
Ambeed
A438356-1g
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1g
$12.0 2025-02-25
Key Organics Ltd
AS-73354-1MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
1mg
£36.00 2025-02-09
Key Organics Ltd
AS-73354-5MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
5mg
£42.00 2025-02-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7404-500mg
2-Deoxyinosine
890-38-0 98%
500mg
¥846.00 2023-09-09
TRC
D239755-500mg
2'-Deoxyinosine
890-38-0
500mg
$ 161.00 2023-09-08
ChemScence
CS-W009354-10g
2'-Deoxyinosine
890-38-0 ≥98.0%
10g
$85.0 2022-04-26
ChemScence
CS-W009354-25g
2'-Deoxyinosine
890-38-0 ≥98.0%
25g
$182.0 2022-04-26

2'-Deoxyinosine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  24 h, 45 °C
Référence
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Adenosine deaminase ;  2 h
Référence
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; Porro, Marisa Taverna; Lewkowicz, Elizabeth; Montserrat, Javier; Iribarren, Adolfo M., Nucleic Acids Symposium Series, 2008, 52(1), 541-542

Synthetic Routes 3

Conditions de réaction
Référence
Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of Deoxyinosine in DNA
Zheng, Xiaofang; Chen, Di; Zhao, Yingqi; Dai, Xiaoxia ; You, Changjun, Analytical Chemistry (Washington, 2022, 94(33), 11627-11632

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Référence
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; Acebal, Carmen; Mata, Isabel; Arroyo, Miguel, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran
Référence
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride
Pirrung, Michael C.; Shuey, Steven W.; Lever, David C.; Fallon, Lara, Bioorganic & Medicinal Chemistry Letters, 1994, 4(11), 1345-6

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Water ;  pH 7, 45 °C
Référence
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Référence
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  1 h, pH 7, 65 °C
Référence
Thermus thermophilus strains active in purine nucleoside synthesis
Almendros, Marcos; Gago, Jose-Vincente Sinisterra; Carlos, Jose Berenguer, Molecules, 2009, 14(3), 1279-1287

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Référence
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: Adenosine deaminase
Référence
Nucleic acid-related compounds. 8. Direct conversion of 2'-deoxyinosine to 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine and selected 6-substituted deoxynucleosides and their evaluation as substrates of adenosine deaminase
Robins, Morris J.; Basom, Gerald L., Canadian Journal of Chemistry, 1973, 51(19), 3161-9

Synthetic Routes 11

Conditions de réaction
Référence
A new strategy for the protection of deoxyguanosine during oligonucleotide synthesis
Gaffney, B. L.; Jones, R. A., Tetrahedron Letters, 1982, 23(22), 2257-60

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  2 h, pH 7, 37 °C
Référence
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., FEMS Microbiology Letters, 2008, 289(1), 20-26

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Uridine phosphorylase
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
Référence
Correlation between yield and reduced mass of raw materials in enzymatic reactions
Kawashima, Masatoshi, ChemRxiv, 2021, 1, 1-4

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  2 h, pH 7, 50 °C
Référence
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli
Ding, Qing-bao; Ou, Ling; Wei, Dong-zhi; Wei, Xiao-kun; Xu, Yan-mei; et al, Journal of Zhejiang University, 2010, 11(11), 880-888

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Dipotassium phosphate ,  Monopotassium phosphate Solvents: Water ;  24 h, pH 7, 60 °C
Référence
Screening of Catalytically Active Microorganisms for the Synthesis of 6-Modified Purine Nucleosides
Trelles, J. A.; Valino, A. L.; Runza, V.; Lewkowicz, E. S.; Iribarren, A. M., Biotechnology Letters, 2005, 27(11), 759-763

Synthetic Routes 16

Conditions de réaction
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Référence
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: 5′-ATP ,  Potassium chloride ,  Manganese dichloride Catalysts: Ribokinase Solvents: Water ;  pH 7.5, 20 °C
1.2 Catalysts: Phosphoribomutase ;  24 h, pH 7.5
Référence
A new strategy for the synthesis of nucleosides: one-pot enzymatic transformation of D-pentoses into nucleosides
Miroshnikov, Anatoly I.; Esipov, Roman S.; Muravyova, Tat'yana I.; Konstantinova, Irina D.; Fateev, Ilja V.; et al, Open Conference Proceedings Journal, 2010, 1, 98-102

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  3 h, pH 7.4, 25 °C
Référence
High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases
Visser, Daniel F.; Rashamuse, Konanani J.; Hennessy, Fritha; Gordon, Gregory E. R.; Van Zyl, Petrus J.; et al, Biocatalysis and Biotransformation, 2010, 28(4), 245-253

Synthetic Routes 19

Conditions de réaction
1.1 Catalysts: Nucleoside deoxyribosyltransferase ;  60 min, pH 7, 57 °C
Référence
Synthesis of 2'-deoxyibosylnucleosides using new 2'-deoxyribosyltransferase microorganism producers
Fernandez-Lucas, J.; Condezo, L. A.; Martinez-Lagos, F.; Sinisterra, J. V., Enzyme and Microbial Technology, 2007, 40(5), 1147-1155

2'-Deoxyinosine Raw materials

2'-Deoxyinosine Preparation Products

2'-Deoxyinosine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:890-38-0)2'-Deoxyinosine
Numéro de commande:A843052
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 06:58
Prix ($):177.0

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